1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-

Catalog No.
S12320145
CAS No.
550365-37-2
M.F
C16H12O2
M. Wt
236.26 g/mol
Availability
In Stock
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1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-

CAS Number

550365-37-2

Product Name

1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-

IUPAC Name

4-methyl-3-phenylisochromen-1-one

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)16(17)18-15(11)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

UMAAMPIWXTXNEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)C2=CC=CC=C12)C3=CC=CC=C3

1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- is a member of the isochromen-1-one family, characterized by a fused benzopyranone structure. This compound features a methyl group at the 4-position and a phenyl group at the 3-position, contributing to its unique chemical properties. Its molecular formula is C16H12O2C_{16}H_{12}O_{2}, with a molecular weight of approximately 236.26 g/mol. The compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

, including:

  • Oxidation: The compound can be oxidized to form corresponding quinones.
  • Reduction: It can be reduced to yield dihydro derivatives.
  • Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride and lithium aluminum hydride are typically used as reducing agents.

The biological activity of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- has been extensively studied. It exhibits:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, effectively scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Activity: It inhibits cyclooxygenase enzymes, particularly cyclooxygenase-1, thereby reducing inflammation.
  • Antiplatelet Activity: The compound has been reported to inhibit arachidonic acid-induced platelet aggregation, suggesting its potential use in cardiovascular therapies .

Several synthesis methods have been developed for 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-. A common approach involves the following steps:

  • Starting Materials: Typically synthesized from phenolic compounds and appropriate aldehydes or ketones.
  • Reagents: Use of acid catalysts or bases to facilitate condensation reactions.
  • Reaction Conditions: The reactions are often conducted under reflux conditions in organic solvents like ethanol or methanol.

For example, one method involves the reaction of a substituted phenol with an appropriate aldehyde in the presence of an acid catalyst to yield the desired benzopyranone structure .

The applications of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- span various fields:

  • Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for drug development aimed at treating inflammatory diseases and conditions associated with oxidative stress.
  • Material Science: Used as a building block in the synthesis of more complex organic materials.
  • Research Tools: Investigated for its ability to inhibit specific enzymes and pathways in biological systems .

Interaction studies have demonstrated that 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- interacts with various biological targets. Notably:

  • It binds to cyclooxygenase enzymes, inhibiting their activity and thus modulating inflammatory responses.
  • The compound's structure allows it to engage in π–π interactions with other aromatic systems, enhancing its binding affinity to target molecules.

These interactions are critical for understanding its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2H-1-Benzopyran-2-oneContains different substituentsLacks the methyl group at position 4
3-Amino-4-(diphenylamino)-1H-benzopyranContains amino groupsExhibits distinct electronic properties due to amino substitution
2H-Benzopyran derivatives with hydroxyl groupsVarying hydroxyl substitutionsIncreased polarity and potential for hydrogen bonding

Uniqueness: The uniqueness of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-, lies in its specific substitution pattern and the presence of both methyl and phenyl groups. This configuration not only influences its chemical reactivity but also enhances its biological activity compared to similar compounds .

Traditional Condensation Approaches in Coumarin Synthesis

Perkin Reaction Modifications for 3-Aryl Substitution

The Perkin reaction, historically employed for coumarin synthesis, has been adapted to introduce aryl groups at the 3-position. A critical modification involves the use of O-acetyl salicylaldehyde derivatives as intermediates. For instance, O-acetyl-3-phenylsalicylaldehyde undergoes intramolecular aldol-type condensation in the presence of triethylamine or sodium acetate, yielding 4-methyl-3-phenylcoumarin. This mechanism avoids the formation of O-acetyl coumaric acid, ensuring direct cyclization to the target structure.

Key modifications include:

  • Aryl-substituted starting materials: Introducing phenyl groups at the aldehyde or acetylated positions enables regioselective 3-aryl substitution.
  • Base optimization: Triethylamine outperforms sodium acetate in reducing side reactions, achieving yields up to 50%.

Table 1: Comparative Analysis of Perkin Reaction Modifications

CatalystTemperature (°C)Reaction Time (hr)Yield (%)
Sodium acetate175–180840
Triethylamine80–851450

Thermal Cyclization Techniques in Diphenyl Ether Media

High-boiling solvents like diphenyl ether facilitate thermal cyclization of O-acetyl-3-phenylsalicylaldehyde precursors. At 180–200°C, the reaction proceeds via keto-enol tautomerization, followed by dehydration to form the coumarin core. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Advanced Catalytic Systems for Regioselective Formation

Phase-Transfer Catalysis Using Triethylbenzylammonium Chloride

Phase-transfer catalysts (PTCs) enhance reaction efficiency in biphasic systems. Triethylbenzylammonium chloride promotes the migration of hydroxide ions into organic phases, accelerating aldol condensation. For example, in a toluene-water system, PTCs reduce reaction times by 40% compared to traditional methods, achieving yields of 68–72%.

Microwave-Assisted Synthesis Optimization Parameters

Microwave irradiation significantly accelerates coumarin formation. Key parameters include:

  • Power density: 300–500 W ensures uniform heating.
  • Solvent selection: Solvent-free conditions or high-boiling solvents (e.g., DMF) prevent decomposition.
  • Time reduction: Reactions complete in 10–15 minutes vs. 8–14 hours conventionally.

Table 2: Microwave-Assisted Synthesis Parameters

Power (W)SolventTime (min)Yield (%)
300Solvent-free1585
500Dimethylformamide1078

Solvent-Free Synthetic Strategies for Green Chemistry Applications

Solvent-free conditions minimize waste and improve atom economy. For instance, grinding O-acetyl-3-phenylsalicylaldehyde with sodium acetate at 150°C yields 4-methyl-3-phenylcoumarin in 88% yield within 3 hours. This approach eliminates solvent recovery steps and reduces energy consumption by 30% compared to traditional reflux methods.

Mechanochemical Approaches in Solid-State Coumarin Formation

Mechanochemistry employs ball milling to initiate reactions without solvents. A mixture of 3-phenylsalicylaldehyde and acetic anhydride, milled with potassium carbonate at 35 Hz for 2 hours, produces the target compound in 75% yield. This method avoids thermal degradation and enhances scalability.

The optimization of catalytic systems for the synthesis of 1H-2-Benzopyran-1-one, 4-methyl-3-phenyl- requires comprehensive understanding of the fundamental differences between homogeneous and heterogeneous catalytic approaches. These two distinct catalytic pathways present markedly different advantages and limitations that directly impact reaction yield, selectivity, and overall process efficiency [1] [2].

Performance Characteristics and Yield Optimization

Homogeneous catalysts typically demonstrate superior activity and selectivity in benzopyran synthesis due to their molecular-level dispersion in the reaction medium. The uniform distribution of active sites enables consistent interaction with substrate molecules, resulting in predictable reaction kinetics and enhanced reproducibility [3]. In palladium-catalyzed benzopyran synthesis, homogeneous systems frequently achieve yields ranging from 70-94%, with particularly high efficiency observed in cross-coupling reactions involving aryl bromides and phenylboronic acid derivatives [4] [5].

Heterogeneous catalysts, while generally exhibiting lower initial activity compared to their homogeneous counterparts, provide significant advantages in terms of catalyst recovery and reusability. Metal oxide catalysts such as zinc titanate composites (Zn₀.₉₂₅Ti₀.₀₇₅O) have demonstrated remarkable efficiency in coumarin synthesis, achieving yields of 88% under optimized conditions [6]. The magnetic recoverability of certain heterogeneous systems, such as iron oxide-based nanocatalysts, enables multiple reaction cycles with minimal activity loss, typically maintaining 90% of original activity after five consecutive runs [7].

Mechanistic Considerations and Active Site Accessibility

The fundamental difference in catalytic mechanisms between homogeneous and heterogeneous systems significantly influences yield optimization strategies. Homogeneous catalysts provide unrestricted access to all active sites, eliminating mass transfer limitations that commonly plague heterogeneous systems [2]. This accessibility advantage manifests as higher turnover frequencies and more consistent catalytic performance across varying substrate concentrations.

Heterogeneous catalysts face inherent limitations related to surface area availability and potential active site saturation. When catalyst surfaces become completely occupied with reactant molecules, reaction progression halts until product desorption creates vacant sites for new substrate binding [3]. This phenomenon often makes the adsorption step rate-limiting in heterogeneously catalyzed benzopyran synthesis.

Economic and Environmental Impact Assessment

The economic viability of catalytic systems plays a crucial role in yield optimization decision-making. Homogeneous catalysts, despite their superior performance metrics, present significant challenges in catalyst recovery and recycling. The cost of precious metal catalysts, particularly palladium and platinum complexes commonly employed in benzopyran synthesis, necessitates efficient recovery protocols to maintain economic feasibility [2].

Heterogeneous catalysts offer substantial economic advantages through their inherent recyclability and ease of separation from reaction mixtures. Simple filtration or magnetic separation techniques enable catalyst recovery without complex purification procedures [7]. The operational simplicity and reduced waste generation align with green chemistry principles while maintaining commercially viable yields.

Performance Comparison Data Analysis

Catalyst TypeAverage Yield (%)RecyclabilitySeparation MethodActivity Retention
Homogeneous Pd(PPh₃)₄85-94 [5]LimitedComplex extractionN/A
Heterogeneous ZnTiO88 [6]ExcellentFiltration95% (5 cycles)
Magnetic Fe₃O₄-based90-96 [7]ExcellentMagnetic separation90% (5 cycles)
Lewis Acid Complexes75-90 [8]ModeratePrecipitation80% (3 cycles)

Role of Tertiary Amines in Reaction Acceleration

Tertiary amines function as highly effective catalysts in benzopyran synthesis through their unique ability to participate in multiple catalytic pathways simultaneously. Their nucleophilic properties and capacity for hydrogen bonding interactions create synergistic effects that substantially accelerate reaction rates while maintaining high selectivity for desired products [9] [10].

Mechanistic Pathways and Catalytic Functions

The catalytic efficiency of tertiary amines in benzopyran synthesis derives from their dual functionality as both nucleophilic catalysts and hydrogen bond acceptors. In asymmetric [4+2] cyclization reactions involving 3-aroylcoumarins, tertiary amine catalysts such as 6'-(4-biphenyl)-β-iso-cinchonine demonstrate remarkable performance, achieving yields up to 97% with enantioselectivities reaching 90% [10]. The mechanistic pathway involves initial nucleophilic attack by the tertiary amine on electrophilic carbonyl centers, followed by intramolecular cyclization facilitated by hydrogen bonding interactions.

The reaction acceleration mechanism operates through transition state stabilization, where the tertiary amine coordinates with both the electrophilic component and nucleophilic species simultaneously. This bifunctional activation reduces the activation energy barrier significantly, resulting in enhanced reaction rates that can exceed those of conventional acid or base catalysts by orders of magnitude [10].

Structure-Activity Relationships and Optimization Parameters

The effectiveness of tertiary amine catalysts demonstrates strong correlation with their structural characteristics. Bicyclic tertiary amines, particularly those derived from cinchona alkaloids, exhibit superior catalytic performance compared to simple aliphatic tertiary amines [10]. The rigid bicyclic framework provides optimal spatial orientation for substrate binding while maintaining the nucleophilic character necessary for catalytic activation.

Catalyst loading optimization studies reveal that tertiary amine efficiency follows a distinctive concentration-dependent profile. Optimal performance typically occurs at 10 mol% catalyst loading, with diminishing returns observed at higher concentrations due to catalyst aggregation and competitive inhibition effects [10]. Lower catalyst loadings (2.5 mol%) can maintain high efficiency in gram-scale reactions, demonstrating the practical scalability of tertiary amine-catalyzed processes.

Electronic Effects and Substrate Compatibility

The electronic nature of substrates significantly influences tertiary amine catalyst performance in benzopyran synthesis. Electron-donating groups on aromatic substrates generally result in higher yields (79-98%) with enhanced enantioselectivities (80-88%), while electron-withdrawing substituents produce excellent yields but with reduced stereoselectivity (approximately 70% ee) [10]. This electronic effect correlation provides valuable predictive capability for reaction optimization.

Steric effects also play crucial roles in determining reaction outcomes. Substrates bearing sterically demanding substituents often exhibit the highest enantioselectivities (up to 90% ee), suggesting that the tertiary amine catalyst effectively discriminates between substrate faces through steric interactions [10].

Reaction Condition Optimization and Performance Enhancement

Temperature optimization studies demonstrate that tertiary amine-catalyzed benzopyran synthesis proceeds most efficiently at reduced temperatures (0°C), which enhances both yield and selectivity [10]. This temperature dependence reflects the equilibrium between catalytic activity and competing side reactions, with lower temperatures favoring the desired transformation pathway.

Solvent selection critically impacts tertiary amine catalyst performance. Ethyl acetate emerges as the optimal solvent, providing the ideal balance of substrate solubility, catalyst stability, and product isolation efficiency [10]. The moderate polarity of ethyl acetate facilitates hydrogen bonding interactions essential for catalytic activity while preventing catalyst deactivation through excessive coordination.

Tertiary Amine CatalystYield (%)Enantioselectivity (%)Reaction TimeCatalyst Loading
β-Isocupreidine99 [10]528 h10 mol%
6'-Phenyl-β-iso-cinchonine82 [10]6012 h10 mol%
6'-(4-Biphenyl)-β-iso-cinchonine97 [10]9012 h10 mol%

Solvent Effects on Reaction Thermodynamics and Product Distribution

Solvent selection represents one of the most critical parameters influencing both thermodynamic stability and kinetic accessibility in benzopyran synthesis. The intricate relationship between solvent properties and reaction outcomes necessitates systematic evaluation of polarity, hydrogen bonding capacity, and coordinating ability to achieve optimal yield and selectivity [11] [12] [13].

Thermodynamic Considerations and Equilibrium Effects

Solvent polarity exerts profound influence on reaction thermodynamics through differential stabilization of ground states, transition states, and product molecules. Polar solvents preferentially stabilize charged or polarized transition states, effectively lowering activation barriers and accelerating reaction rates [13] [14]. In benzopyran synthesis, the formation of charged intermediates during cyclization reactions benefits significantly from polar solvent environments, with acetonitrile and ethanol consistently demonstrating superior performance compared to nonpolar alternatives [6].

The thermodynamic platform analysis of benzopyran reactions reveals that Gibbs free energy changes vary substantially with solvent polarity. In acetonitrile, the free energy of hydride transfer reactions decreases by 26.2 kcal/mol, indicating highly favorable thermodynamics for the desired transformation [11]. This dramatic stabilization effect directly correlates with enhanced reaction yields and reduced formation of undesirable byproducts.

Product Distribution and Selectivity Modulation

Solvent effects on product distribution manifest through differential stabilization of competing reaction pathways and intermediate species. Protic solvents such as ethanol demonstrate unique capability to influence regioselectivity through hydrogen bonding interactions with heteroatom-containing substrates [6]. The selective stabilization of specific conformational isomers can dramatically alter product ratios, with protic solvents generally favoring formation of more thermodynamically stable products.

The correlation between solvent polarity and product distribution follows predictable trends based on the electronic nature of competing pathways. Reactions proceeding through polar transition states preferentially occur in polar solvents, while nonpolar transition states favor nonpolar environments [13]. This fundamental principle enables rational solvent selection for optimizing desired product formation while suppressing unwanted side reactions.

Kinetic Effects and Reaction Rate Optimization

Comprehensive kinetic studies demonstrate that solvent effects on reaction rates can span several orders of magnitude, making solvent selection crucial for process optimization [12] [15]. Polar solvents accelerate reactions involving polar transition states through electrostatic stabilization, while simultaneously potentially inhibiting reactions requiring nonpolar transition states.

The relationship between solvent polarity and reaction kinetics exhibits complex behavior dependent on substrate structure and reaction mechanism. For highly reactive substrates, solvent polarity effects remain minimal, whereas less reactive substrates demonstrate pronounced solvent dependence [15]. This reactivity-dependent behavior provides valuable insights for optimizing challenging synthetic transformations.

Yield Optimization Through Solvent Selection

Systematic solvent screening studies reveal distinct optimization profiles for different reaction types. Coumarin synthesis via Pechmann condensation demonstrates optimal performance under solvent-free conditions at 110°C, achieving 88% yield compared to significantly lower yields in conventional organic solvents [6]. The absence of solvent eliminates dilution effects and potential competing coordination interactions, enabling maximum substrate-catalyst contact.

When solvent use becomes necessary, careful selection based on substrate solubility and catalyst compatibility becomes paramount. Dichloromethane provides excellent yields (90%) for certain transformations due to its moderate polarity and low coordinating ability [16]. Conversely, strongly coordinating solvents like dimethylformamide can inhibit catalytic activity through competitive coordination with metal centers.

Temperature and Pressure Interactions

The interplay between solvent effects and reaction conditions creates complex optimization landscapes requiring systematic evaluation. Temperature increases generally accelerate reaction rates but may also promote undesirable side reactions or catalyst decomposition [6]. The optimal temperature-solvent combination often represents a compromise between reaction rate and selectivity, with lower temperatures favoring selectivity at the expense of reaction rate.

Pressure effects become particularly significant in gas-phase reactions or systems involving volatile components. Enhanced factors demonstrate pressure-dependent behavior that varies with temperature and solvent system [17]. These interactions necessitate careful consideration of all process variables during optimization campaigns.

Solvent SystemYield (%)Reaction RateSelectivityMechanism Preference
Solvent-free, 110°C88 [6]HighExcellentConcerted
Dichloromethane90 [16]ModerateGoodSN2-like
Acetonitrile75 [13]ModerateGoodPolar transition
Ethanol63 [6]LowExcellentHydrogen bonding
Dimethylformamide0 [6]NoneN/ACatalyst inhibition

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

236.083729621 g/mol

Monoisotopic Mass

236.083729621 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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